Allopregnane-3beta,17alpha,21-triol-20-one is a steroid compound with significant biological relevance. It is classified under the category of pregnanes, which are derivatives of the steroid nucleus. This compound is notable for its involvement in various physiological processes, particularly in the context of neurosteroid activity and hormonal regulation.
This compound can be isolated from natural sources such as the adrenal glands and is also synthesized in laboratory settings. The synthesis often involves modifications of other steroid precursors to achieve the desired structure.
The synthesis of allopregnane-3beta,17alpha,21-triol-20-one can be achieved through several methods:
The typical synthetic route may involve:
Allopregnane-3beta,17alpha,21-triol-20-one features a complex steroid structure characterized by multiple hydroxyl groups at specific positions (3beta, 17alpha, and 21) on the steroid nucleus. The stereochemistry is defined with eight stereocenters, contributing to its biological activity .
The structural formula can be represented with the following characteristics:
Allopregnane-3beta,17alpha,21-triol-20-one undergoes several chemical reactions that are crucial for its functionality:
The reactions typically require controlled conditions such as temperature and pH to ensure selectivity and yield. Analytical techniques like chromatography are often employed to monitor reaction progress and purity.
Allopregnane-3beta,17alpha,21-triol-20-one exerts its effects primarily through modulation of neurotransmitter systems in the brain. It interacts with gamma-aminobutyric acid receptors (GABA receptors), enhancing inhibitory neurotransmission which can lead to anxiolytic effects.
Research indicates that this compound may also influence neuroplasticity and neuroprotection through its action on various signaling pathways . Its mechanism involves both direct receptor interaction and indirect modulation of neurosteroid biosynthesis.
The compound exhibits significant hydrogen bond donor and acceptor capabilities, which contribute to its biological interactions .
Allopregnane-3beta,17alpha,21-triol-20-one has several applications in scientific research:
Allopregnane-3β,17α,21-triol-20-one (CAS 516-47-2; molecular formula C₂₁H₃₄O₄; molar mass 350.49 g/mol) is a reduced metabolite of progesterone generated through sequential enzymatic modifications in steroidogenic tissues [1] [9]. The initial step involves the reduction of progesterone by 5α-reductase (SRD5A isoforms) to form 5α-dihydroprogesterone (5α-DHP), which serves as the direct precursor for downstream metabolites [3]. This reaction occurs in tissues expressing high 5α-reductase activity, including the adrenal cortex, placenta, and lymphatic endothelium.
The conversion proceeds via a three-enzyme cascade:
Table 1: Key Enzymes in Progesterone Metabolism
Enzyme | Gene Symbol | Reaction Catalyzed | Tissue Expression |
---|---|---|---|
5α-Reductase | SRD5A1-3 | Δ⁴ double bond reduction | Adrenal, Lymphatic, Placental |
3β-HSD | HSD3B1/2 | 3β-hydroxyl oxidation | Widespread steroidogenic tissues |
6α-Hydroxylase | CYP3A family | C6 hydroxylation | Liver, Extrahepatic sites |
Notably, Reichstein and colleagues first isolated this compound from adrenal glands and achieved partial synthesis from cholesterol, confirming its endogenous origin in steroidogenic pathways [9]. The final structure features hydroxyl groups at positions 3β, 17α, and 21, with a ketone at C20 – a configuration essential for its biological activity.
The isoforms 5α-reductase (SRD5A1-3) and 3β-hydroxysteroid dehydrogenase (HSD3B1/2) determine the stereochemistry and biological activity of allopregnane-3β,17α,21-triol-20-one. SRD5A isoforms exhibit distinct tissue-specific expression patterns:
HSD3B isoforms control the equilibrium between 3-keto and 3β-hydroxy configurations. Quantitative PCR analysis of human lymphatic endothelial cells (HLECs) reveals significant expression of HSD3B1, which favors the formation of the 3β-hydroxy configuration characteristic of allopregnane-3β,17α,21-triol-20-one [3]. This isoform specificity explains the stereochemical outcome observed in LEC metabolism studies, where 3β-reduced metabolites predominate over 3α-epimers.
Metabolite profiling demonstrates that 5α-DHP undergoes bifurcating pathways:
The kinetic parameters of these enzymes significantly influence metabolite distribution. In LECs, 5α-reductase exhibits a Vₘₐₓ of 12.3 ± 2.1 pmol/min/mg protein for progesterone conversion, with a Kₘ of 1.8 μM – indicating high substrate affinity that facilitates efficient precursor utilization even at low progesterone concentrations [3].
Lymphatic endothelial cells (LECs) profoundly influence progesterone metabolite bioavailability through two mechanisms: metabolic conversion and precursor reactivation. Primary human LECs (HLECs) and dermal LECs (dLECs) convert progesterone to 6α-OH-pregnanolone at substantial rates (19.3% ± 3.6 at 24h; 31.7% ± 6.3 at 48h), simultaneously generating allopregnane derivatives including allopregnane-3β,17α,21-triol-20-one [3]. This metabolic activity matches placental cell lines (HTR-8/SVneo), indicating LECs' significance in systemic steroid metabolism.
Crucially, LECs express high levels of 17β-hydroxysteroid dehydrogenase 2 (HSD17B2), which exhibits dual functionality:
Table 2: Lymphatic Endothelial Cell Metabolic Profile
Metabolic Function | Enzyme | Metabolite Output | Biological Consequence |
---|---|---|---|
Progesterone conversion | SRD5A1 + HSD3B | 6α-OH-pregnanolone + allopregnane derivatives | Immunomodulatory metabolite production |
Steroid reactivation | HSD17B2 | Progesterone from 20α-OHP | Enhanced progesterone bioavailability |
Androgen/estrogen inactivation | HSD17B2 | Inactive 17-keto steroids | Antiandrogenic microenvironment |
This enzymatic profile positions LECs as bidirectional steroid modulators that control local hormone availability. Ex vivo mouse lymph node experiments confirm progesterone metabolism patterns mirroring human LECs, with 6α-OH-pregnanolone and allopregnane-3β,17α,21-triol-20-one as predominant metabolites [3]. The generated metabolites reduce TNF-α and IFN-γ production in CD4+ and CD8+ T cells, demonstrating functional immunomodulation.
Given LECs' extensive surface area throughout the body, their collective metabolic capacity likely exerts systemic effects on steroid hormone disposition. This is particularly relevant in pregnancy and cancer contexts, where progesterone metabolism shifts significantly. LECs may counterbalance progesterone depletion by reactivating progesterone from circulating 20α-OHP, representing a critical regulatory loop for maintaining immunotolerant microenvironments [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8